acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple chiral centers and a combination of amino acid residues, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the amino acid derivatives, followed by their coupling using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino acid residues, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptide-based molecules with analogous structures, such as:
Acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid analogs: These compounds share similar structural features but differ in specific functional groups or stereochemistry.
Other amino acid derivatives: Compounds like N-acetyl-L-cysteine and L-alanyl-L-glutamine, which have similar peptide bonds and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of amino acid residues and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H31N3O6 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N3O4.C2H4O2/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;1-2(3)4/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H3,(H,3,4)/t10-,11-,12-,13-;/m0./s1 |
InChI Key |
IFXZFBQMQMWYER-KRBYAKJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.CC(=O)O |
Origin of Product |
United States |
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